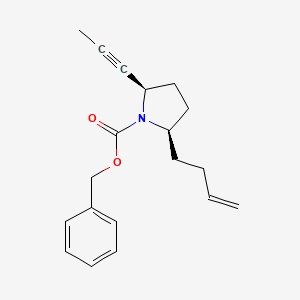

(2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-(prop-1-yn-1-yl)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H23NO2 |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

benzyl (2R,5R)-2-but-3-enyl-5-prop-1-ynylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C19H23NO2/c1-3-5-12-18-14-13-17(9-4-2)20(18)19(21)22-15-16-10-7-6-8-11-16/h3,6-8,10-11,17-18H,1,5,12-15H2,2H3/t17-,18+/m0/s1 |

InChI Key |

ATEGAQHJBAUHKG-ZWKOTPCHSA-N |

Isomeric SMILES |

CC#C[C@H]1CC[C@H](N1C(=O)OCC2=CC=CC=C2)CCC=C |

Canonical SMILES |

CC#CC1CCC(N1C(=O)OCC2=CC=CC=C2)CCC=C |

Origin of Product |

United States |

Biological Activity

The compound (2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-(prop-1-yn-1-yl)pyrrolidine-1-carboxylate , with CAS number 690211-38-2 , is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C19H23NO2 |

| Molecular Weight | 297.391 g/mol |

| IUPAC Name | Benzyl (2R,5R)-2-but-3-enyl-5-prop-1-ynylpyrrolidine-1-carboxylate |

| SMILES | CC#C[C@H]1CCC@@HN1C(=O)OCc2ccccc2 |

| InChI | InChI=1S/C19H23NO2/c1-3-5... |

The compound's structure features a pyrrolidine ring, which is crucial for its biological interactions.

Anticonvulsant Properties

Recent studies have indicated that compounds related to pyrrolidine derivatives exhibit significant anticonvulsant activity. For instance, a study on N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a compound structurally similar to our target compound, demonstrated potent protection in various seizure models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .

Key Findings from Related Studies:

- Activity in Seizure Models : AS-1 showed effective seizure protection at doses of 15 mg/kg, 30 mg/kg, and 60 mg/kg in the PTZ model.

- Synergistic Effects : When combined with valproic acid (VPA), AS-1 exhibited a supra-additive interaction against PTZ-induced seizures .

The mechanism by which this compound exerts its effects may involve modulation of neurotransmitter systems. Compounds with similar structures have been shown to interact with GABAergic and glutamatergic pathways, which are critical in the pathophysiology of epilepsy .

ADME-Tox Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is essential for evaluating the safety and efficacy of new compounds. Preliminary studies on related compounds indicate:

| Parameter | Result |

|---|---|

| Permeability | Very good in artificial membrane tests |

| Metabolic Stability | Excellent on human liver microsomes |

| CYP Enzyme Interaction | Moderate inhibition of CYP2C9; no significant effect on CYP3A4/CYP2D6 |

| Hepatotoxicity | No hepatotoxic properties observed in HepG2 cells at 10 μM concentration |

These findings suggest that this compound may have a favorable safety profile for further development.

Study on Related Compounds

A comprehensive study focusing on the anticonvulsant effects of various pyrrolidine derivatives revealed that those with specific structural modifications exhibited enhanced efficacy against drug-resistant epilepsy models. The findings emphasized the importance of structural diversity in optimizing pharmacological activity .

Clinical Implications

The potential of this compound as an anticonvulsant could lead to new therapeutic options for patients with epilepsy who are resistant to current treatments. The favorable ADME-Tox profile also indicates its suitability for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.